HS-27

Breast Cancer Diagnostic Imaging Point-of-Care

Breast-conserving surgery faces 20-40% re-excision rates due to inadequate margin assessment. HS-27 addresses this gap with rapid, non-destructive fluorescence imaging: • 1-min topical incubation, preserves tissue for histopathology • 82-86% sensitivity, 100% specificity for tumor detection • Enables real-time surgical margin and biopsy adequacy assessment. Supplied as high-purity (≥98%) solid for research use.

Molecular Formula C52H60N6O12S
Molecular Weight 993.1 g/mol
Cat. No. B8103614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-27
Molecular FormulaC52H60N6O12S
Molecular Weight993.1 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
InChIInChI=1S/C52H60N6O12S/c1-32-47-43(30-51(2,3)31-44(47)61)58(57-32)34-7-10-37(48(53)62)42(27-34)54-14-4-16-64-18-20-66-22-24-68-25-23-67-21-19-65-17-5-15-55-50(71)56-33-6-11-39-38(26-33)49(63)70-52(39)40-12-8-35(59)28-45(40)69-46-29-36(60)9-13-41(46)52/h6-13,26-29,54,59-60H,4-5,14-25,30-31H2,1-3H3,(H2,53,62)(H2,55,56,71)
InChIKeyQUGHMMYGFASWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HS-27 (CAS 1562024-11-6) Fluorescent Hsp90 Inhibitor for Tumor-Specific Molecular Imaging


HS-27 is a fluorescently-tethered small-molecule inhibitor of heat shock protein 90 (Hsp90), composed of the core pharmacophore of SNX-5422 covalently linked via a PEG spacer to a fluorescein isothiocyanate (FITC) fluorophore [1]. This hybrid design enables targeted binding to ectopically expressed surface Hsp90 on tumor cells while preserving the core Hsp90 recognition motif . HS-27 is specifically engineered for non-destructive, intact-tissue molecular imaging and "see-and-treat" applications in breast cancer diagnostics, rather than as a systemic therapeutic agent [2].

Why Unconjugated Hsp90 Inhibitors Cannot Substitute for HS-27 in Molecular Imaging Workflows


Generic substitution of HS-27 with the unconjugated parent inhibitor SNX-5422 or alternative Hsp90-targeting agents fails in diagnostic imaging applications because the fluorescent FITC moiety is essential for optical detection, enabling direct visualization of tumor margins and biopsy adequacy assessment [1]. While SNX-5422 retains nanomolar Hsp90 binding affinity (Kd = 41 nM) and therapeutic activity, it lacks any optical reporting capability, rendering it functionally inert for fluorescence-guided surgical navigation, ex vivo margin assessment, or point-of-care diagnostic imaging . Conversely, standalone fluorophores such as free FITC or 2-NBDG lack the Hsp90-targeting specificity of HS-27, resulting in non-specific tissue staining that precludes reliable tumor-to-normal tissue discrimination [2]. The PEG linker in HS-27 further optimizes steric accessibility for surface Hsp90 binding on intact tissue specimens, a design feature absent in both the parent inhibitor and unconjugated fluorophores [1].

Quantitative Differentiation of HS-27 Versus Closest Analogs in Hsp90-Targeted Imaging


HS-27 Clinical Diagnostic Performance: Sensitivity and Specificity in Breast Cancer Classification

In a clinical validation study involving breast cancer patient biopsies, HS-27-based fluorescence imaging combined with Gaussian Support Vector Machine (GSVM) classification achieved a sensitivity of 82% and a specificity of 100% for distinguishing tumor from benign lesions (AUC = 0.93), and a sensitivity of 86% with specificity of 100% for distinguishing tumor from mammoplasty control tissue (AUC = 0.96) [1]. In contrast, unconjugated Hsp90 inhibitors like SNX-5422 have no optical readout and cannot be used for diagnostic classification, while the glucose analog 2-NBDG (a comparator imaging agent) exhibits lower tumor specificity due to uptake by metabolically active non-malignant tissue [2].

Breast Cancer Diagnostic Imaging Point-of-Care Fluorescence Microscopy

HS-27 Tumor-to-Normal Tissue Fluorescence Contrast Ratio

HS-27 demonstrates significantly greater fluorescence uptake in tumor tissue compared to non-tumor tissue across all breast cancer receptor subtypes. In preclinical xenograft models, HS-27 at 20 mg/kg i.v. produced clearly distinguishable fluorescence signal in MDA-MB-231 (triple-negative) and BT-474 (HER2+) tumors versus non-tumor bearing controls [1]. In clinical biopsy validation, HS-27 fluorescence intensity ranked: tumor tissue > benign tissue > mammoplasty negative control, with the highest signal observed in HER2+ and triple-negative subtypes, the most aggressive breast cancer phenotypes [2]. Quantified differences showed significantly greater HS-27 uptake in tumor versus non-tumor tissue (p < 0.05) across 21 patient samples [3].

Tumor Imaging Contrast-to-Noise Ratio Surface Hsp90 Breast Cancer Subtypes

HS-27 Subtype-Agnostic Breast Cancer Cell Binding Versus Normal Cell Exclusion

HS-27 selectively binds to and labels all breast cancer cell receptor subtypes (ER+, HER2+, and triple-negative) while excluding normal breast epithelial cells . At 100 µM, HS-27 labels native surface Hsp90 in breast cancer cell lines with fluorescence intensity that correlates with established malignancy grade, but does not label non-tumorigenic Huh7 hepatocyte cells under normal culture conditions [1]. This selectivity profile distinguishes HS-27 from pan-Hsp90 inhibitors like SNX-5422, which enter both normal and tumor cells to inhibit intracellular Hsp90 but lack surface-Hsp90 discrimination and optical reporting capabilities .

Cancer Cell Selectivity Hsp90 Surface Expression Breast Cancer Subtypes Normal Tissue Sparing

HS-27 Enables Intact-Tissue Non-Destructive Imaging Versus Sectioning-Required Methods

HS-27 enables completely non-destructive molecular imaging of surface Hsp90 expression on intact tissue specimens, preserving tissue architecture for subsequent histopathological analysis [1]. This capability contrasts with conventional diagnostic methods requiring tissue fixation, sectioning, and immunohistochemical staining, which destroy specimen integrity and introduce processing delays. In the surgical setting, HS-27 can be topically applied to excised tumor margins for intra-operative feedback on margin status, addressing the 20-40% re-excision rate in breast-conserving surgery [2]. Unconjugated Hsp90 inhibitors lack the fluorescent moiety required for this optical detection, while fluorescent antibodies targeting specific receptors require longer incubation times and cannot image across multiple receptor subtypes with a single reagent [3].

Intact Tissue Imaging Non-Destructive Assay Surgical Margin Assessment Point-of-Care

HS-27 Dual Diagnostic-Therapeutic "See-and-Treat" Functionality

HS-27 retains the Hsp90 inhibitory activity of its SNX-5422 core, enabling a dual-function "see-and-treat" paradigm where the same molecule can visualize tumors (via FITC fluorescence) and concurrently exert therapeutic effects through Hsp90 client protein downregulation . At lower doses, HS-27 enables real-time, non-invasive fluorescence imaging for cancer detection; at higher doses, it demonstrates therapeutic potential with client protein downregulation in triple-negative breast cancer models [1]. This theranostic capability distinguishes HS-27 from purely diagnostic fluorophores (e.g., fluorescein, ICG) that lack therapeutic activity, and from unconjugated Hsp90 inhibitors like SNX-5422 that lack imaging capability [2].

Theranostics See-and-Treat Hsp90 Inhibition Triple-Negative Breast Cancer

HS-27 Validated Ex Vivo Clinical Protocol with Optimized Imaging Parameters

HS-27 is supported by a systematically optimized ex vivo clinical imaging protocol validated in 21 breast cancer patients [1]. Parameter optimization established: (1) post-excision tissue viability window of 1 to 10 minutes, (2) incubation time of 1 minute, and (3) HS-27 concentration of 100 µM for maximal specificity ratio (tumor-to-normal contrast) [2]. This standardized protocol contrasts with alternative Hsp90-targeted fluorescent probes (e.g., PU-H71 conjugates, HS196 near-infrared probe) that lack equivalent clinical biopsy validation and optimized ex vivo parameters [3]. The rapid 1-minute incubation enables point-of-care workflow integration, whereas alternative probes may require longer incubation or lack established clinical protocols.

Protocol Optimization Clinical Translation Ex Vivo Imaging Standardized Workflow

Procurement-Driven Application Scenarios for HS-27 in Breast Cancer Diagnostics and Theranostic Research


Intra-Operative Surgical Margin Assessment in Breast-Conserving Surgery

HS-27 enables topical application to excised tumor specimens for real-time fluorescence assessment of surgical margins. With a 1-minute incubation protocol and sensitivity of 82-86% with 100% specificity for tumor detection, HS-27 provides intra-operative feedback to surgeons regarding margin status, addressing the 20-40% re-excision rate in breast-conserving surgery [1]. The non-destructive nature of HS-27 imaging preserves tissue for subsequent permanent histopathology, enabling seamless integration into existing surgical pathology workflows without disrupting standard-of-care [2].

Point-of-Care Biopsy Adequacy Assessment in Low-Resource Settings

HS-27 combined with a handheld fluorescence microendoscope (e.g., Pocket Mammoscope) enables rapid assessment of biopsy adequacy at the point-of-care. The optimized protocol (1-minute incubation, 100 µM HS-27) provides immediate feedback on whether a core needle biopsy has successfully sampled tumor tissue, reducing the need for repeat biopsies and enabling real-time decision-making in settings with limited access to pathology services [1]. The GSVM classifier achieved 82% sensitivity and 100% specificity for tumor versus benign classification, providing automated diagnostic support without requiring on-site pathologist interpretation [2].

Preclinical Theranostic Research in Triple-Negative Breast Cancer Models

HS-27 supports preclinical theranostic studies where researchers require simultaneous tumor visualization and Hsp90 inhibition. In TNBC xenograft models, HS-27 at lower doses (≤20 mg/kg i.v.) enables non-invasive fluorescence imaging of tumor burden and distribution, while higher doses demonstrate therapeutic potential via Hsp90 client protein downregulation [1]. This dual functionality allows tracking of drug biodistribution by fluorescence while concurrently assessing pharmacodynamic responses, providing a unified platform for evaluating Hsp90-targeted therapeutic strategies without requiring separate imaging and therapeutic agents [2].

Subtype-Agnostic Fluorescence Screening Across Breast Cancer Cell Lines

HS-27 can be deployed as a universal fluorescent probe for in vitro screening of breast cancer cell panels, as it labels all receptor subtypes (ER+, HER2+, triple-negative) with fluorescence intensity correlating to malignancy grade, while excluding normal epithelial cells [1]. At 100 µM, HS-27 provides a single-reagent solution for fluorescence microscopy or flow cytometry-based assessment of surface Hsp90 expression across heterogeneous breast cancer models, eliminating the need for multiple receptor-specific antibodies or subtype-dependent staining protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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